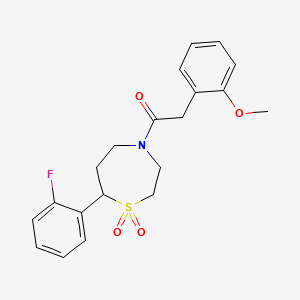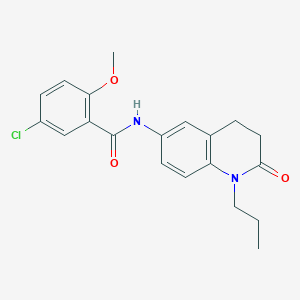
5-chloro-2-methoxy-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-2-methoxy-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)benzamide” is a complex organic molecule. It contains a benzamide group, a methoxy group, a chloro group, and a tetrahydroquinoline group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the chloro and methoxy groups, and the formation of the benzamide group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and tetrahydroquinoline groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the benzamide group could undergo hydrolysis to form an amine and a carboxylic acid . The chloro group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group and the nonpolar methoxy group could affect its solubility in different solvents .Scientific Research Applications
Synthesis of Quinoline Derivatives
Quinoline derivatives have been synthesized through various chemical reactions, demonstrating the compound's utility as a precursor or structural component in medicinal chemistry. For instance, reactions involving 6-methoxy-1-tetralone have led to derivatives tested on cultured murine lymphoblastic leukemia cells, although found devoid of cytotoxicity, indicating a selective biological activity profile Y. Janin, E. Bisagni, D. Carrez, 1993. Additionally, synthesis involving anthranilamide and isocyanates has produced novel quinazolinone derivatives, showcasing the versatility of quinoline scaffolds in synthesizing diverse biologically relevant molecules J. Chern, F.-J. Shish, C. Chang, 1988.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of quinoline derivatives, which include Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one. These compounds, especially those with chloro and methoxy groups, exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents N. Patel, Jaymin C. Patel, 2011. Such findings underscore the importance of these derivatives in developing new antimicrobial treatments.
Antitumor and Anticancer Properties
The quest for antitumor agents has also leveraged the chemical diversity of quinoline derivatives. Syntheses have targeted molecules structurally related to known antitumor alkaloids, albeit with modifications to enhance efficacy or reduce toxicity. For example, the synthesis of benzoxazino- and naphthoxazinoquinoline derivatives has been pursued as a strategy to introduce new compounds with potential antitumor activity M. Nasr, M. Abbasi, I. Nabih, 1974.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-3-10-23-17-7-6-15(11-13(17)4-9-19(23)24)22-20(25)16-12-14(21)5-8-18(16)26-2/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYOALVNAGNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

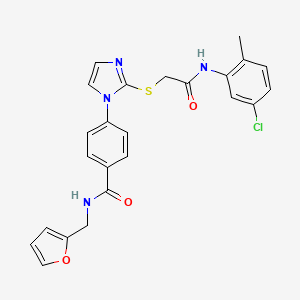
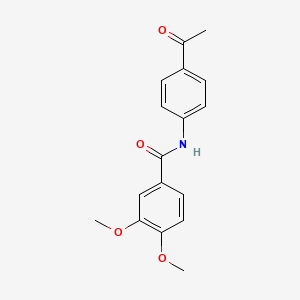
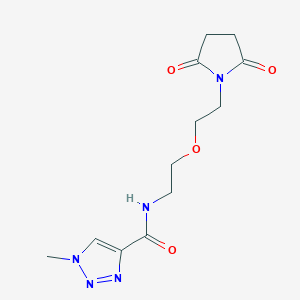
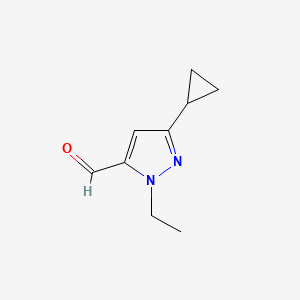
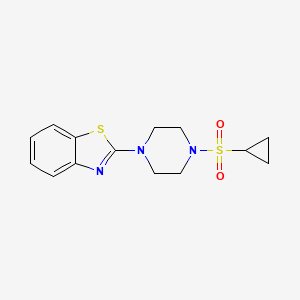
![2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2770975.png)
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2770977.png)
![Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate](/img/structure/B2770980.png)
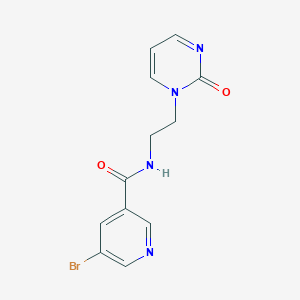
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2770982.png)
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2770983.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2770986.png)
